

3-Aminocrotononitrile chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Aminocrotononitrile

Cat. No.: B7779765

[Get Quote](#)

An In-Depth Technical Guide to **3-Aminocrotononitrile**: Properties, Synthesis, and Applications

Introduction

3-Aminocrotononitrile (CAS RN: 1118-61-2) is a bifunctional organic compound featuring both an amine and a nitrile group within its structure.^[1] This versatile molecule, also known by synonyms such as 3-amino-2-butenenitrile, β -aminocrotononitrile, and diacetonitrile, is a critical intermediate in a wide array of synthetic applications.^{[2][3][4]} Its significance stems from the unique reactivity imparted by its dual functional groups, which allows it to serve as a foundational building block for more complex molecules, particularly heterocyclic compounds.^{[1][2]} As such, it is an invaluable asset in the pharmaceutical, agrochemical, and dyestuff industries, as well as in the burgeoning field of materials science.^{[1][5][6]}

This guide provides a comprehensive overview of **3-aminocrotononitrile**, detailing its chemical structure and properties, established synthesis protocols, key reactive characteristics, and diverse applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

3-Aminocrotononitrile is a small molecule with the chemical formula $C_4H_6N_2$ and a molecular weight of approximately 82.10 g/mol.^{[3][7]} At room temperature, it typically appears as yellowish flakes or a crystalline powder.^{[2][8]}

Structural Elucidation and Isomerism

The structure of **3-aminocrotononitrile** is characterized by a four-carbon chain with a double bond between C2 and C3, a nitrile group ($-C\equiv N$) at C1, and an amino group ($-NH_2$) at C3. This arrangement classifies it as an enamine, a class of compounds containing an amine group attached to a double bond.

A crucial aspect of its structure is the existence of geometric isomers, specifically the (Z)- or cis-form and the (E)- or trans-form. These isomers exhibit distinct physical properties, most notably their melting points:

- (Z)-isomer (cis): 79–83 °C[2]
- (E)-isomer (trans): 52–53 °C[2]

The presence of both isomers is common, and the compound is often supplied as a mixture.[2] [8] Furthermore, **3-aminocrotononitrile** can exhibit enamine-imine tautomerism, existing in equilibrium with its imine form, 3-iminobutyronitrile, although the enamine form is generally more stable and predominant.

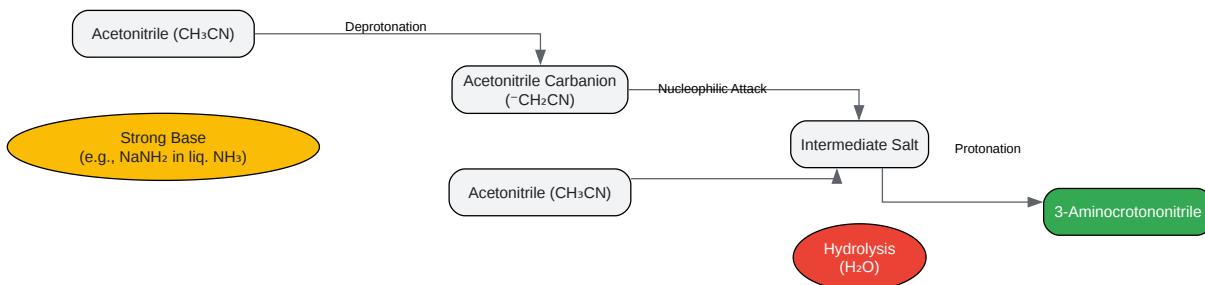
Physicochemical Properties

A summary of the key physicochemical properties of **3-aminocrotononitrile** is presented below. Understanding these properties is essential for its proper handling, storage, and application in synthetic protocols.

Property	Value	Source(s)
CAS Number	1118-61-2	[1][3][9]
Molecular Formula	C ₄ H ₆ N ₂	[3][7][10]
Molecular Weight	82.10 g/mol	[3][7]
Appearance	Yellowish flakes or crystalline powder	[2][8]
Melting Point	79–83 °C (cis-form); 52–53 °C (trans-form)	[2]
Solubility	Soluble in water and ethanol; sparingly soluble in benzene and diethyl ether.[2]	[2]
InChI Key	DELJOESCKJGFML-DUXPYHPUSA-N	[10][11]
SMILES	CC(N)=CC#N	[12]

Spectral Data

Comprehensive spectral data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for **3-aminocrotononitrile** and are crucial for its identification and characterization.[1][11][13] The NIST Chemistry WebBook provides evaluated infrared reference spectra for this compound.[10][11]


Synthesis of 3-Aminocrotononitrile

The most prevalent and industrially significant method for preparing **3-aminocrotononitrile** is the dimerization of acetonitrile.[14] This reaction leverages the acidity of the α -protons of acetonitrile, which can be removed by a strong base to generate a carbanion that subsequently attacks a second molecule of acetonitrile.

Mechanism of Acetonitrile Dimerization

The synthesis proceeds via a base-catalyzed self-condensation reaction. A strong base, typically sodium amide (NaNH₂), is used to deprotonate one molecule of acetonitrile, forming a

resonance-stabilized carbanion.[15][16] This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group on a second acetonitrile molecule. The resulting intermediate is then hydrolyzed to yield **3-aminocrotononitrile**.[15][16]

[Click to download full resolution via product page](#)

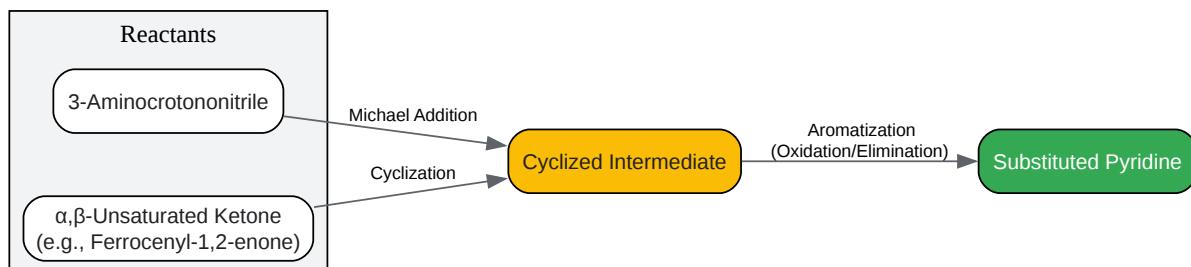
*Workflow for the synthesis of **3-aminocrotononitrile**.*

Experimental Protocol: Dimerization of Acetonitrile

This protocol is a representative procedure based on established methods.[14][15][16]

Causality: The use of liquid ammonia as a solvent is critical as it is an excellent solvent for sodium amide and allows the reaction to be conducted at low temperatures (-32° to -75°C), which helps to control the reaction rate and minimize side reactions, such as the formation of acetamidine.[15][16] Maintaining a molar ratio of acetonitrile to sodium amide of approximately 2:1 is optimal for the dimerization process.[15]

- **Setup:** Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a dry-ice condenser. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
- **Base Preparation:** Condense liquid ammonia into the flask. Add sodium metal in small pieces, followed by a catalytic amount of ferric nitrate to facilitate the formation of sodium amide (NaNH_2). The disappearance of the blue color indicates the complete formation of sodium amide.


- Deprotonation: Cool the reaction mixture (typically to between -32°C and -75°C) and slowly add one equivalent of acetonitrile via the dropping funnel.[15] Allow the mixture to stir to ensure complete deprotonation.
- Dimerization: Slowly add a second equivalent of acetonitrile to the carbanion solution. The reaction is typically exothermic and should be controlled by the addition rate and external cooling.
- Hydrolysis & Workup: After the reaction is complete, cautiously add a quenching agent (e.g., ammonium chloride) followed by water to hydrolyze the resulting sodium salt of **3-aminocrotononitrile**.
- Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or distillation to yield yellowish flakes of **3-aminocrotononitrile**.[2]

Chemical Reactivity and Synthetic Utility

The synthetic power of **3-aminocrotononitrile** lies in its bifunctional nature. It can act as a versatile bisnucleophilic reagent, with both the amino group and the α -carbon being potential nucleophilic sites.[17] This dual reactivity makes it an exceptional precursor for the synthesis of various heterocyclic systems.[1][2]

Synthesis of Heterocycles

The most prominent application of **3-aminocrotononitrile** is in the construction of pyridine and pyrimidine rings, which are core scaffolds in numerous pharmaceutical agents.[1][2] For example, it reacts with 1,3-dicarbonyl compounds or their equivalents in cyclocondensation reactions to afford substituted pyridines.

[Click to download full resolution via product page](#)

Generalized pathway for pyridine synthesis.

Other Key Reactions

- **Diazotization Coupling:** It readily undergoes coupling reactions with aryl diazonium salts.[\[2\]](#) Interestingly, this often results from an electrophilic attack at the α -carbon, followed by hydrolysis of the imine, to yield 2-arylhydrazono-3-ketobutyronitrile.[\[2\]](#)
- **Cyclocondensation with Imines:** It can be used as a bisnucleophilic reagent in cyclocondensation reactions with reagents like hexafluoroacetone(ethoxycarbonylimine) to form bis(trifluoromethyl)pyrimidinones.[\[2\]](#)
- **Reactions with Enones:** **3-Aminocrotononitrile** reacts with various enones, such as ferrocenyl-1,2-enones, to produce substituted ferrocenyl pyridines.[\[2\]](#)

Applications in Drug Development and Industry

The versatile reactivity of **3-aminocrotononitrile** makes it a high-value intermediate across several industries.

- **Pharmaceuticals:** It is a cornerstone intermediate for synthesizing a wide range of Active Pharmaceutical Ingredients (APIs).[\[1\]](#)[\[5\]](#)[\[18\]](#) Its ability to efficiently form pyridine and pyrimidine rings is exploited in the development of drugs for various therapeutic areas.[\[1\]](#)[\[2\]](#)
- **Agrochemicals:** In the agrochemical sector, it serves as a precursor for advanced crop protection agents, including herbicides, insecticides, and fungicides.[\[5\]](#)[\[6\]](#)

- Dyestuffs: The compound is used in the synthesis of azo dyes and other specialty colorants. [\[14\]](#)[\[16\]](#)
- Materials Science: Researchers are exploring its use in polymer chemistry and the development of novel materials. [\[17\]](#)[\[18\]](#) Its functional groups can be incorporated into polymer backbones to create materials with enhanced or unique properties. [\[17\]](#)

Safety and Handling

3-Aminocrotononitrile is a hazardous chemical and must be handled with appropriate safety precautions.

- Toxicity: It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and toxic in contact with skin (Acute Toxicity 3, Dermal). It may also cause an allergic skin reaction (Skin Sensitization 1). It is considered moderately toxic, and like other nitriles, prolonged exposure could lead to systemic toxicity. [\[1\]](#) It is also a lachrymator, meaning it can irritate the eyes and cause tearing. [\[7\]](#)
- Handling: Use in a well-ventilated area, preferably in a fume hood. [\[19\]](#) Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [\[1\]](#)[\[19\]](#) Avoid breathing dust, fumes, or vapors. [\[1\]](#)[\[19\]](#) Wash hands and skin thoroughly after handling. [\[1\]](#)[\[20\]](#)
- Storage: Store in a cool (recommended 2-8°C), dry, and well-ventilated place. [\[1\]](#)[\[19\]](#) Keep the container tightly sealed and store away from strong acids, oxidizing agents, and sources of moisture to prevent decomposition. [\[1\]](#)[\[19\]](#)

Conclusion

3-Aminocrotononitrile is a uniquely versatile and powerful chemical intermediate. Its value is rooted in its bifunctional structure, which enables a wide range of chemical transformations, most notably the synthesis of complex heterocyclic scaffolds that are central to modern medicine and agriculture. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and researchers aiming to leverage this building block for the development of novel molecules and materials. With proper handling, **3-aminocrotononitrile** will continue to be a pivotal compound in the landscape of organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 3-Aminocrotononitrile | 1118-61-2 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 3-Aminocrotononitrile 96 1118-61-2 [sigmaaldrich.com]
- 5. nbino.com [nbino.com]
- 6. nbino.com [nbino.com]
- 7. 3-Amino-2-butenenitrile | C4H6N2 | CID 70699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS RN 1118-61-2 | Fisher Scientific [fishersci.com]
- 9. 1118-61-2 | CAS DataBase [chemicalbook.com]
- 10. 3-Aminocrotononitrile [webbook.nist.gov]
- 11. 3-Aminocrotononitrile [webbook.nist.gov]
- 12. 3-Aminocrotononitrile (CAS 1118-61-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. 3-Aminocrotononitrile(1118-61-2) 1H NMR spectrum [chemicalbook.com]
- 14. ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE. - Google Patents [patents.google.com]
- 15. CA2054821C - Process for the production of 3-aminocrotononitrile - Google Patents [patents.google.com]
- 16. US5187297A - Process for the production of 3-aminocrotononitrile - Google Patents [patents.google.com]
- 17. nbino.com [nbino.com]
- 18. chemimpex.com [chemimpex.com]
- 19. 3-Aminocrotononitrile - Safety Data Sheet [chemicalbook.com]

- 20. 3-Aminocrotononitrile | 1118-61-2 | TCI AMERICA [tcichemicals.com]
- To cite this document: BenchChem. [3-Aminocrotononitrile chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7779765#3-aminocrotononitrile-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com